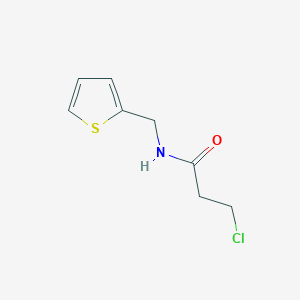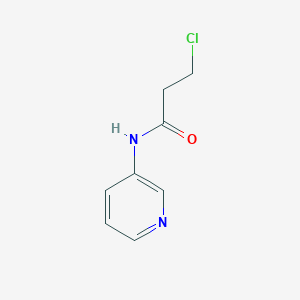
1H,1H,2H,2H-Perfluorodecylamine
Overview
Description
1H,1H,2H,2H-Perfluorodecylamine is a fluorinated amine compound characterized by its unique structure, which includes a perfluorinated carbon chain. This compound is known for its exceptional chemical stability, hydrophobicity, and low surface energy, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecylamine can be synthesized through several methods. One common approach involves the reaction of 1H,1H,2H,2H-Perfluorodecanol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of the hydroxyl group with an amine group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorodecylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols or alkanes.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Scientific Research Applications
1H,1H,2H,2H-Perfluorodecylamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and in the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: The compound is employed in the study of membrane proteins and as a component in the formulation of specialized biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs.
Industry: The compound is utilized in the production of coatings, lubricants, and anti-corrosive agents due to its hydrophobic and chemically inert nature.
Mechanism of Action
The mechanism by which 1H,1H,2H,2H-Perfluorodecylamine exerts its effects is primarily related to its fluorinated structure. The perfluorinated carbon chain imparts hydrophobicity and chemical stability, allowing the compound to interact with hydrophobic surfaces and molecules. In biological systems, it can integrate into lipid membranes, altering their properties and potentially affecting membrane-associated processes.
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorodecanethiol
- 1H,1H,2H,2H-Perfluoro-1-decanol
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
Comparison: 1H,1H,2H,2H-Perfluorodecylamine is unique due to its amine functional group, which provides distinct reactivity compared to other similar perfluorinated compounds. For instance, 1H,1H,2H,2H-Perfluorodecanethiol contains a thiol group, making it more reactive towards oxidation and capable of forming disulfide bonds. 1H,1H,2H,2H-Perfluoro-1-decanol has a hydroxyl group, which makes it suitable for reactions involving esterification or ether formation. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, on the other hand, is used for surface modification due to its silane group, which can form strong bonds with various substrates.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINVJYJNJHTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382593 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30670-30-5 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1H,1H,2H,2H-Perfluorodecylamine be used to modify polymers, and what are the potential benefits of this modification?
A1: this compound can be used to introduce fluorine atoms onto the backbone of poly(methyl methacrylate) (PMMA). This is achieved by first reacting "living" PMMA, prepared using Reversible addition-fragmentation chain-transfer (RAFT) polymerization, with maleic anhydride to create a succinic anhydride-terminated PMMA. This modified polymer can then react with this compound, resulting in a PMMA chain with a fluorinated end group []. The incorporation of fluorine can significantly alter the polymer's properties, such as hydrophobicity, thermal stability, and surface tension. This strategy allows for the development of PMMA materials with tailored properties for specific applications.
Q2: Can this compound be used to stabilize nanoparticles, and if so, what advantages does it offer?
A2: Yes, this compound can act as a stabilizer during the synthesis of ruthenium nanoparticles []. The presence of the fluorinated chain in this compound contributes to the stabilization of the nanoparticles, preventing their uncontrolled growth and aggregation. This stabilization arises from the low surface energy of fluorinated compounds, leading to a steric and electronic stabilization effect on the nanoparticle surface. This method allows for the preparation of small, uniform ruthenium nanoparticles, which are highly desirable for various catalytic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



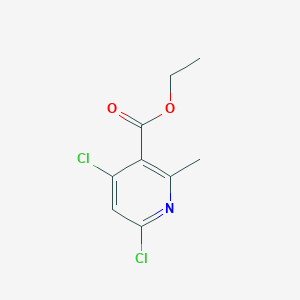
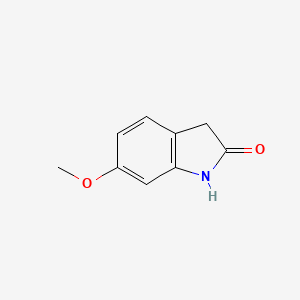
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
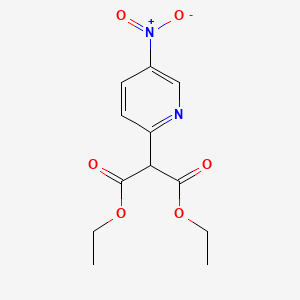

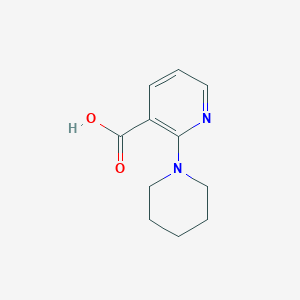
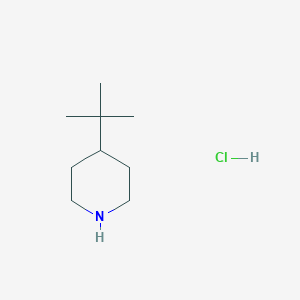
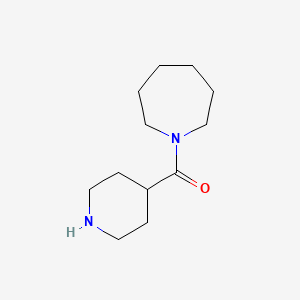
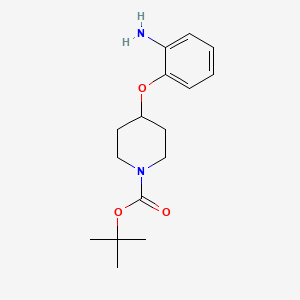
![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)

